molecular formula C30H18FeN3Na3O15S3 B098583 Acid green 1 CAS No. 19381-50-1

Acid green 1

Cat. No.: B098583
CAS No.: 19381-50-1
M. Wt: 881.5 g/mol
InChI Key: VLBLPLXOYXEXJK-UHFFFAOYSA-K
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Description

Acid green 1, also known as Naphthol Green B, is a coordination complex of iron that is used as a dye. This compound is the sodium salt of Naphthol Green Y (C.I. 10005). The organic ligands each bind to iron as bidentate ligands through the nitrogen and the anionic phenoxide groups. Three such ligands are bound to the iron. As such the complex is chiral. This compound is used in histology to stain collagen.[3] Moreover, it is used for polychrome stains with animal tissue. For industry purposes Naphthol Green B is used for staining wool, nylon, paper, anoxidized aluminium and soap.

Scientific Research Applications

1. Green Chemistry and Acid-Base Concepts

The application of green chemistry principles in educational contexts, particularly in relation to acid-base concepts, has been explored in studies like the one by Karpudewan, Roth, and Sinniah (2016). They found that integrating green chemistry into secondary school curriculums enhanced students' understanding of acid-base concepts and improved their argumentation skills (Karpudewan, Roth, & Sinniah, 2016).

2. Solid Acid Catalysts in Green Chemistry

Solid acids are playing a significant role in green chemistry, particularly in manufacturing processes. Clark (2002) noted that these materials, such as micelle-templated silicas, are crucial in catalyzing a range of important organic reactions while providing environmental benefits (Clark, 2002).

3. Heterogeneous Catalysis for Reduced Toxicity

The role of heterogeneous catalysis in reducing toxicity in chemical processes is a key focus in green chemistry research. As described by Rafiee and Eavani (2016), developing heterogeneous analogues of homogeneous soluble catalysts can significantly minimize waste and enhance economic viability (Rafiee & Eavani, 2016).

4. Green Chemistry in Organic Teaching Laboratories

Incorporating green chemistry techniques into teaching laboratories has been gaining attention. Reed and Hutchison (2000) developed a synthesis of adipic acid using green reagents and methods, demonstrating the potential for implementing environmentally friendly practices in educational settings (Reed & Hutchison, 2000).

Future Directions

While specific future directions for Acid Green 1 were not found, the principles of green chemistry and green synthesis suggest a future direction towards more sustainable and environmentally friendly methods of synthesis and use .

Mechanism of Action

Target of Action

Acid Green 1, also known as Naphthol Green B, is an organometallic dye . Its primary targets are various materials and substances that require coloration. This includes industrial cleaning products, soaps, detergents, automotive cleaners, wool, silk, nylon fabric, anodized aluminum, leather, shoe cream, and paper . The dye binds to these materials, imparting a green color.

Mode of Action

The interaction of this compound with its targets primarily involves physical adsorption. The dye molecules attach to the surface of the target material, resulting in a change in color. The exact nature of this interaction can vary depending on the specific properties of the target material, such as its chemical composition, surface structure, and physical state .

Biochemical Pathways

Its use is primarily external, for the purpose of imparting color to various materials and substances . It’s worth noting that the dye can persist in wastewater as a pollutant , which may indirectly affect various environmental biochemical processes.

Pharmacokinetics

This compound is water-soluble , which could potentially influence its distribution and elimination in a biological system.

Result of Action

The primary result of this compound’s action is the coloration of the target material. By binding to the material, the dye imparts a green color that is visible to the naked eye . This coloration can be stable and resistant to fading, making this compound suitable for various industrial and commercial applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the dye’s solubility and color intensity . Additionally, the presence of other chemicals can potentially interact with the dye, influencing its stability and color properties. The dye is stable under normal conditions but is incompatible with strong oxidizing agents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Acid Green 1 involves the condensation of 1-naphthol with 3,6-dichloro-2-benzoxazolinone, followed by diazotization and coupling with N,N-dimethylaniline.", "Starting Materials": [ "1-naphthol", "3,6-dichloro-2-benzoxazolinone", "sodium nitrite", "N,N-dimethylaniline", "sodium hydroxide", "hydrochloric acid", "ice", "water", "ethanol" ], "Reaction": [ "Dissolve 1-naphthol in sodium hydroxide solution.", "Add 3,6-dichloro-2-benzoxazolinone to the solution and heat under reflux for several hours.", "Cool the solution to 0°C and add a solution of sodium nitrite in water slowly with stirring.", "Maintain the temperature at 0°C for 30 minutes.", "Add N,N-dimethylaniline to the diazonium salt solution and stir for several hours.", "Add hydrochloric acid to the solution to adjust the pH to 3-4.", "Cool the solution in an ice bath and filter the precipitate.", "Wash the precipitate with water and ethanol.", "Dry the final product at room temperature." ] }

CAS No.

19381-50-1

Molecular Formula

C30H18FeN3Na3O15S3

Molecular Weight

881.5 g/mol

IUPAC Name

trisodium;6-hydroxy-5-nitrosonaphthalene-2-sulfonate;iron

InChI

InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,12H,(H,14,15,16);;;;/q;;;;3*+1/p-3

InChI Key

VLBLPLXOYXEXJK-UHFFFAOYSA-K

Isomeric SMILES

C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].[Na+].[Fe+3]

SMILES

C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe]

Canonical SMILES

C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe]

19381-50-1

physical_description

NKRA

Synonyms

Green 1; Green PL; CI 10020; 75.0%(E); MIDORI401; dandcgreen1; CI NO 10020; ACID GREEN 1; D & C Green 1; naptholgreenb

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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